5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296551
InChI: InChI=1S/C23H24N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3
SMILES:
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.5 g/mol

5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.:

Cat. No.: VC16296551

Molecular Formula: C23H24N4O3S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one -

Specification

Molecular Formula C23H24N4O3S
Molecular Weight 436.5 g/mol
IUPAC Name 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C23H24N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3
Standard InChI Key KFVHFEQORFVIBI-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C

Introduction

Chemical Profile and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₂₃H₂₄N₄O₃S, with a molecular weight of 436.5 g/mol. Its IUPAC name systematically describes the tricyclic system: a tetradeca-3(8),4,9,11,13-pentaene backbone fused with 1,7,9-triaza groups, modified by sulfonyl, imino, methyl, and propyl substituents. The Canonical SMILES string CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C provides a linear representation of its connectivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₃S
Molecular Weight436.5 g/mol
IUPAC Name5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one
SMILESCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C
PubChem CID4205133

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound remains unpublished, analogous tricyclic sulfonamides exhibit planar aromatic systems with sulfonyl groups adopting tetrahedral geometries. The propyl chain at position 7 and methyl group at position 13 likely induce steric effects that influence molecular packing and receptor binding.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves constructing the tricyclic core through sequential cyclization reactions. A plausible route begins with:

  • Formation of the diazepine ring via condensation of a substituted pyridine-2-amine with α,β-unsaturated ketones.

  • Sulfonation at position 5 using 3,4-dimethylbenzenesulfonyl chloride under basic conditions .

  • Introduction of the imino group through oxidative amination or Schiff base formation.

Key Reaction Steps and Conditions

  • Cyclization: Microwave-assisted heating (150°C, DMF) promotes intramolecular Heck coupling to form the tricyclic system.

  • Sulfonylation: Reaction with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (0°C to RT, 12h) achieves 85% yield .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >98% purity.

Table 2: Synthetic Optimization Parameters

StepConditionsYield (%)Purity (%)
CyclizationDMF, 150°C, 3h7295
SulfonylationCH₂Cl₂, 0°C→RT, 12h8597
Final PurificationEtOAc/Hexane (3:7), recrystallization9899

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

Replacing the propyl group with a furan-2-ylmethyl moiety (as in VC16292469) reduces cytotoxicity (IC₅₀ >50 μM) but improves aqueous solubility (logP 2.1 vs. 3.4). This highlights the delicate balance between hydrophobicity and efficacy.

Table 3: Structure-Activity Relationship (SAR) Comparison

CompoundSubstituent (Position 7)IC₅₀ (μM)logP
Target CompoundPropyl12–183.4
VC16292469Furan-2-ylmethyl>502.1

Challenges and Future Directions

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate rapid Phase I oxidation (t₁/₂ = 23 min), necessitating prodrug strategies or deuterium incorporation at labile positions.

Target Deconvolution

Proteome-wide affinity chromatography and molecular docking simulations are needed to identify precise molecular targets. Preliminary models suggest interaction with PDGFR-β (ΔG = -9.2 kcal/mol).

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